2-Amino-4-bromo-3-fluoro-5-iodobenzamide
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Overview
Description
2-Amino-4-bromo-3-fluoro-5-iodobenzamide is a chemical compound with the molecular formula C7H5BrFIN2O and a molecular weight of 358.93 g/mol . This compound is characterized by the presence of amino, bromo, fluoro, and iodo substituents on a benzamide core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves multiple steps, starting from readily available precursors. The reaction typically involves the use of reagents such as lithium, chloromethyl methyl ether, and sulfuric acid under high pressure . The final product is often recrystallized from solvents like butyl alcohol or butyl acetate to obtain pure white crystals .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-fluoro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of multiple halogens allows for selective substitution reactions, often using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Sodium iodide, potassium fluoride
Oxidation: Nitric acid, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include various substituted benzamides, nitro compounds, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-bromo-3-fluoro-5-iodobenzamide is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-3-chloro-5-iodobenzamide
- 4-Bromo-N-(2-fluoro-4-iodophenyl)benzamide
- 3-Bromo-5-fluoro-4-iodoaniline
Uniqueness
2-Amino-4-bromo-3-fluoro-5-iodobenzamide is unique due to the combination of its substituents, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-amino-4-bromo-3-fluoro-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBZCUXUAIHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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